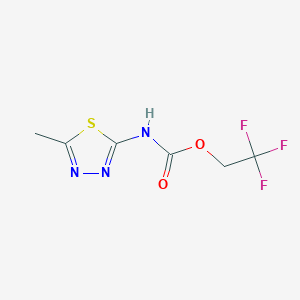
2,2,2-trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate, commonly referred to as TFMC, is an organofluorine compound with a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis and has been used to synthesize a variety of compounds. TFMC is used in a variety of scientific applications, including drug discovery, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Overview of Heterocyclic Compounds with Triazole and Thiadiazole
Recent studies have highlighted the significance of heterocyclic compounds, especially those containing triazole and thiadiazole fragments, in medicinal chemistry. Such compounds are recognized for their versatility in biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant properties. The presence of triazole and thiadiazole moieties in these molecules contributes to their high selectivity of action, low toxicity, and effects comparable to standard drugs (Koval et al., 2022). This suggests that the compound , with a thiadiazole component, might share similar pharmacological potentials.
Synthetic and Biological Significance
The synthesis and structural modification of thiadiazole derivatives have been extensively explored for their pharmaceutical significance. For instance, the variety of synthetic methods for thiadiazole compounds reveals their importance in creating potential therapeutic agents with antimicrobial and other biological activities (Yusuf & Jain, 2014). This underscores the relevance of structural modification in enhancing the biological efficacy of thiadiazole-containing compounds, possibly including 2,2,2-trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate.
Pharmacological Potential
The pharmacological potential of 1,3,4-thiadiazole derivatives, as part of heterocyclic systems, has been extensively documented. These derivatives are known for their antimicrobial, anti-inflammatory, analgesic, antitumor, antiviral, and antidiabetic properties, highlighting the therapeutic versatility of thiadiazole-based compounds (Mishra et al., 2015). Given this context, the specific compound of interest may offer a promising scaffold for developing new drugs with multiple therapeutic effects.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2S/c1-3-11-12-4(15-3)10-5(13)14-2-6(7,8)9/h2H2,1H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOUDDOJCNEHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



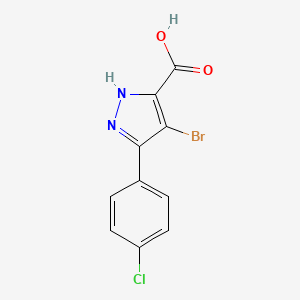
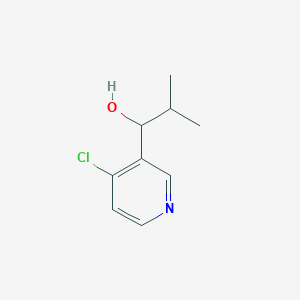

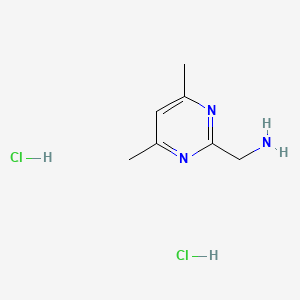
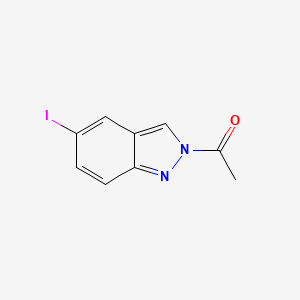
![2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1439455.png)

![4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione](/img/structure/B1439458.png)


![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1439463.png)
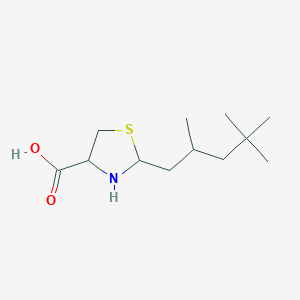
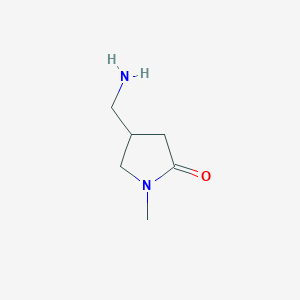
![2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid](/img/structure/B1439467.png)